molecular formula C10H8BrClN2 B13981836 4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole

4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13981836
M. Wt: 271.54 g/mol
InChI Key: UJOUORVXXGSFSM-UHFFFAOYSA-N
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Description

4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a brominating agent such as N-bromosuccinimide (NBS) to yield the desired pyrazole derivative .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while a Suzuki coupling reaction would result in a biaryl compound .

Scientific Research Applications

4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
  • 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
  • 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Comparison: 4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in its applications .

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

4-bromo-5-(3-chlorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H8BrClN2/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,1H3

InChI Key

UJOUORVXXGSFSM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC(=CC=C2)Cl

Origin of Product

United States

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